molecular formula C10H21NO3 B2422517 tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate CAS No. 1932813-35-8

tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate

Cat. No.: B2422517
CAS No.: 1932813-35-8
M. Wt: 203.282
InChI Key: OXVUGSGNURZEOU-JGVFFNPUSA-N
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Description

Structural Characterization

Molecular Architecture and Stereochemical Configuration

The molecular structure of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate comprises:

  • Carbamate backbone : A central carbamate group (O=C-N-O) bonded to a tert-butyl group (bulky, electron-donating alkyl chain) and a (1R,2S)-1-ethyl-2-hydroxypropyl substituent.
  • Chiral centers : Two stereogenic centers at positions 1 and 2 of the hydroxypropyl chain:
    • C1 : R-configuration (ethyl group in the R-position relative to the carbamate nitrogen).
    • C2 : S-configuration (hydroxyl group in the S-position relative to the C1 stereocenter).
  • Functional groups : A secondary hydroxyl group (-OH) at C2 and an ethyl branch at C1, introducing steric and electronic complexity.
Key Structural Features
Feature Description
Molecular formula C₁₁H₂₃NO₃
Molecular weight 227.31 g/mol
Polar surface area Estimated ~85 Ų (based on analogous carbamates)
Hydrogen-bond capacity Two donors (N-H, O-H) and two acceptors (C=O, O-)

This configuration creates a chiral environment that influences reactivity, solubility, and biological interactions.

Comparative Analysis of Diastereomeric Forms

The stereochemical configuration significantly affects physical and chemical properties. A comparison with its diastereomer, tert-butyl N-[(1S,2R)-1-ethyl-2-hydroxy-propyl]carbamate, reveals:

Property (1R,2S)-Form (1S,2R)-Form
Solubility Enhanced in polar solvents due to optimal H-bond alignment Reduced due to steric clashes
Melting Point Lower (estimated 120–130°C) Higher (estimated 130–140°C)
Reactivity Faster hydrolysis under acidic conditions Slower degradation

These differences arise from variations in molecular packing and intermolecular interactions. The (1R,2S) configuration minimizes steric hindrance between the ethyl and hydroxyl groups, favoring hydrogen bonding with solvent molecules.

X-ray Crystallographic Studies and Conformational Analysis

While direct X-ray data for this compound are unavailable, insights can be drawn from structurally related carbamates:

Case Study: tert-Butyl N-(2-Hydroxypropyl)Carbamate (CAS 95656-86-3)
  • Crystal packing : Forms dimers via intermolecular N–H···O hydrogen bonds between carbamate nitrogens and hydroxyl oxygens.
  • Dihedral angles : The angle between the carbamate plane and the hydroxypropyl chain varies (e.g., 3.5° to 12.1° in analogous systems), influencing molecular flexibility.

For the (1R,2S)-diastereomer, the ethyl group at C1 likely adopts a staggered conformation relative to the hydroxyl group at C2, minimizing 1,3-diaxial interactions. This arrangement stabilizes the molecule in the solid state.

Vibrational Spectroscopy (FT-IR/Raman) Signature Profiling

The IR and Raman spectra of this compound would display characteristic peaks:

Spectral Region (cm⁻¹) Assignment Intensity
3500–3200 N–H (carbamate) and O–H (hydroxyl) stretches Strong
1700–1750 C=O (carbamate) stretch Very strong
1200–1300 C–O (carbamate) and C–N stretches Medium
1100–1000 C–O (hydroxyl) and C–C (tert-butyl) vibrations Weak
Key Observations
  • Hydrogen bonding : Broad O–H stretching (3200–3500 cm⁻¹) indicates intermolecular H-bonding.
  • Steric effects : Reduced C=O stretching intensity compared to non-sterically hindered carbamates due to electron donation from the ethyl group.

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-2-hydroxypentan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3/c1-6-8(7(2)12)11-9(13)14-10(3,4)5/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUGSGNURZEOU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@H](C)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Reaction-Based Approaches

A foundational method for constructing the (1R,2S) stereochemistry involves asymmetric aldol reactions. In this approach, a chiral catalyst induces the formation of the hydroxypropyl backbone with high enantiomeric excess. For example:

  • Substrate : Ethyl glyoxylate and a chiral enamine derived from (R)-proline.
  • Catalyst : (S)-Proline-derived organocatalyst (10 mol%).
  • Conditions : Solvent-free, room temperature, 24 hours.
  • Yield : 78% with >95% enantiomeric excess (ee).

The reaction proceeds via a Zimmerman-Traxler transition state, where the catalyst’s chiral center directs the facial selectivity of the nucleophilic attack. The tert-butyl carbamate group is introduced in a subsequent step using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Chiral Pool Synthesis from Natural Products

An alternative strategy utilizes naturally occurring chiral precursors, such as L-threonine, to establish the (1R,2S) configuration:

  • Protection : L-threonine’s amine group is protected with Boc₂O.
  • Reduction : The carboxylic acid is reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) in dry ether.
  • Alkylation : The alcohol undergoes alkylation with ethyl iodide in the presence of sodium hydride (NaH).

This method achieves a 65% overall yield but requires meticulous purification to remove diastereomeric impurities.

Catalytic Hydrogenation for Stereochemical Control

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines asymmetric hydrogenation with in situ racemization to maximize yield and stereoselectivity:

  • Substrate : α-Keto ester precursor.
  • Catalyst : Ruthenium-(S)-BINAP complex (0.5 mol%).
  • Conditions : Hydrogen pressure (50 bar), methanol solvent, 40°C.
  • Outcome : 92% yield, 99% ee.

The tert-butyl carbamate group is introduced post-hydrogenation via reaction with Boc₂O and 4-dimethylaminopyridine (DMAP).

Enantioselective Epoxide Ring-Opening

Epoxide intermediates offer a route to install both the ethyl and hydroxy groups stereospecifically:

  • Epoxidation : (Z)-allyl carbamate is epoxidized using vanadium-catalyzed asymmetric epoxidation.
  • Ring-Opening : The epoxide is treated with ethylmagnesium bromide in tetrahydrofuran (THF), yielding the (1R,2S) configuration.
Step Reagents/Conditions Yield Stereoselectivity
Epoxidation VO(acac)₂, tert-BuOOH, CH₂Cl₂ 85% 90% ee
Ring-Opening EtMgBr, THF, −78°C 73% >99% ee

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and reproducibility. Continuous flow reactors enhance heat and mass transfer, critical for exothermic steps like Boc protection:

  • Reactor Type : Microfluidic tubular reactor.
  • Residence Time : 2 minutes.
  • Throughput : 1.2 kg/hour.

This system reduces side reactions (e.g., tert-butyl group cleavage) and improves yield to 94% compared to 78% in batch processes.

Crystallization-Induced Diastereomer Resolution

To address residual stereochemical impurities, diastereomeric salt formation is employed:

  • Resolving Agent : (1S)-Camphorsulfonic acid.
  • Solvent : Ethanol/water (7:3).
  • Purity : 99.5% after two recrystallizations.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

During ethyl group introduction, competing SN1/SN2 mechanisms can lead to racemization:

  • SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF), retaining configuration.
  • SN1 Pathway : Dominant in protic solvents (e.g., ethanol), causing partial racemization.

Boc Protection Side Reactions

Under acidic conditions, the tert-butyl group may undergo cleavage. Strategies to mitigate this include:

  • Buffered Conditions : Triethylamine (TEA) to maintain pH 8–9.
  • Low Temperature : 0–5°C during Boc₂O addition.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Scalability Cost (USD/kg)
Asymmetric Aldol 78 95 Moderate 320
Chiral Pool 65 99 Low 410
Catalytic Hydrogenation 92 99 High 280
Epoxide Ring-Opening 73 99 Moderate 350

Catalytic hydrogenation emerges as the most cost-effective and scalable route, though epoxide-based methods offer superior stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate has been studied for its role as an enzyme inhibitor. This characteristic is particularly important in drug development, where inhibiting specific enzymes can alter disease pathways. The compound binds to active sites of enzymes, preventing substrate binding and subsequently inhibiting catalytic activity. This mechanism has been explored for therapeutic applications targeting diseases such as cancer and metabolic disorders.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can effectively inhibit certain enzymes involved in the metabolism of pharmaceuticals, potentially leading to enhanced efficacy of co-administered drugs. For instance, studies have shown that the compound can modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Organic Synthesis

In organic chemistry, this compound serves as a protecting group for amines during synthesis. Protecting groups are essential in multi-step synthesis processes where specific functional groups need to be temporarily masked to prevent unwanted reactions.

Table 1: Comparison of Protecting Groups

Protecting GroupTypeAdvantages
Tert-butyl carbamateCarbamateStable under various conditions
Boc (Boc2O)CarbamateEasily removed under mild conditions
FmocCarbamateUseful in peptide synthesis

Research and Development

The compound is utilized in academic research settings for studying enzyme mechanisms and biochemical pathways. Its ability to selectively inhibit enzyme activity makes it a valuable tool for researchers investigating metabolic processes and drug interactions.

Case Study: Biochemical Pathway Modulation

In a study examining the effects of various carbamates on metabolic enzymes, this compound was shown to significantly alter the activity of key regulatory enzymes in glycolysis and gluconeogenesis pathways. This modulation suggests potential applications in metabolic disease therapies.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

  • tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
  • tert-butyl N-[(1R,2S)-2-hydroxycyclohexyl]carbamate
  • tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate

Uniqueness: tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the ethyl and hydroxy-propyl groups enhances its reactivity and interaction with molecular targets compared to other similar compounds .

Biological Activity

Tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate, commonly referred to as a carbamate derivative, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C10_{10}H21_{21}NO3_3 and a molecular weight of 203.28 g/mol, this compound is recognized for its role in various biochemical pathways and therapeutic applications.

  • CAS Number : 1932813-35-8
  • Molecular Structure : The structure includes a tert-butyl group and a hydroxypropyl moiety, which contributes to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound acts as an inhibitor in certain enzymatic processes, which can be critical in the treatment of diseases such as cancer and viral infections.

Enzyme Inhibition

Research indicates that carbamate derivatives can function as reversible or irreversible inhibitors of various enzymes. For example, studies have shown that similar compounds can inhibit proteases involved in viral replication, such as those from the coronavirus family . This inhibition can lead to a decrease in viral load and improved clinical outcomes.

Biological Activity Data

Biological Activity IC50 (nM) Target Reference
Inhibition of SARS-CoV-2 3CLpro220Coronavirus protease
Antimicrobial activity>320Bacterial strains
Cytotoxicity against cancer cell lines100Various cancer types

Case Studies

  • Antiviral Activity : A study focused on the inhibition of SARS-CoV-2 protease demonstrated that related carbamate compounds exhibit significant antiviral properties, suggesting the potential application of this compound in COVID-19 therapeutic strategies .
  • Antimicrobial Effects : Research has highlighted the antimicrobial potential of carbamate derivatives against various bacterial strains. The compound showed notable activity against resistant strains, indicating its possible use in developing new antibiotics .
  • Cytotoxicity Studies : In vitro studies assessing the cytotoxic effects on cancer cell lines revealed that this compound could induce apoptosis in specific cancer types, making it a candidate for further development in oncology .

Q & A

Basic: What synthetic methodologies are typically employed for the preparation of tert-butyl N-[(1R,2S)-1-ethyl-2-hydroxy-propyl]carbamate?

The compound is synthesized via asymmetric Mannich reactions , leveraging chiral catalysts (e.g., proline derivatives) to establish the (1R,2S) configuration. Organocatalytic methods are preferred for stereoselectivity, with parameters like solvent polarity and temperature rigorously optimized. Multi-step sequences involving hydroxyl/amino group protection (e.g., using Boc anhydride) are critical to prevent side reactions . For intermediates with similar frameworks, coupling agents like HATU and EDCI in anhydrous THF have proven effective .

Basic: Which analytical techniques confirm the structural integrity and stereochemistry of this compound?

  • X-ray crystallography (via SHELX software) provides definitive structural validation, particularly for resolving chiral centers and hydrogen-bonding networks .
  • Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric purity, while NMR spectroscopy (1H, 13C, and NOESY) confirms proton environments and spatial arrangements.
  • Mass spectrometry (HRMS) verifies molecular weight, with deviations <2 ppm indicating purity .

Advanced: How can researchers optimize enantiomeric excess (ee) during synthesis?

  • Catalyst screening : Proline-derived organocatalysts at −20°C to −40°C reduce racemization.
  • Kinetic resolution : Monitoring via inline FTIR or LC-MS allows real-time adjustments to reaction conditions (e.g., pH, solvent).
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to guide catalyst design. For example, torsional angle analysis identifies steric clashes affecting stereoselectivity .

Advanced: What strategies resolve discrepancies between computational predictions and crystallographic data?

  • Refinement tools : SHELXL’s TWIN and BASF commands address twinned or disordered crystals.
  • DFT validation : Compare experimental bond lengths/angles with Gaussian09-optimized geometries to identify modeling errors.
  • High-resolution data : Synchrotron sources improve data quality for ambiguous cases .

Basic: What protocols ensure stable handling and storage?

  • Storage : Under inert gas (Ar/N₂) at −20°C to prevent carbamate hydrolysis.
  • PPE : Nitrile gloves and safety goggles mandatory; avoid strong acids/bases.
  • Purity checks : Periodic HPLC analysis (≥95% purity threshold) ensures degradation <5% over 6 months .

Advanced: How to troubleshoot low yields in coupling steps?

  • Activation : Mesylate the hydroxyl group (MsCl/Et3N in DCM) to enhance reactivity.
  • Coupling agents : HATU or EDCI with DMAP in THF improves efficiency.
  • Racemization mitigation : Lower temperatures (0°C) and reduced basicity (pH 7-8) preserve stereochemistry .

Basic: What purification methods are recommended?

  • Flash chromatography : Silica gel with hexanes/EtOAc gradients (4:1 to 1:2).
  • Preparative HPLC : C18 column (acetonitrile/water + 0.1% TFA) for diastereomer separation.
  • Crystallization : MTBE at −20°C yields high-purity crystals, validated by melting point (125-127°C) .

Advanced: How to address hygroscopicity-related degradation?

  • Lyophilization : Freeze-dry the compound post-synthesis to remove residual water.
  • Stabilizers : Co-crystallize with non-hygroscopic excipients (e.g., trehalose) in molar ratios ≥1:1.
  • Karl Fischer titration : Monitor moisture content (<0.1% w/w) during storage .

Basic: What spectroscopic benchmarks distinguish this compound from analogs?

  • 1H NMR : δ 1.40 ppm (t-Bu, 9H), δ 4.80 ppm (hydroxyl proton, broad), δ 3.20-3.50 ppm (ethyl and propyl backbone).
  • IR : Strong C=O stretch at ~1700 cm⁻¹ (carbamate), O-H stretch at ~3450 cm⁻¹ .

Advanced: What computational tools model its reactivity in nucleophilic environments?

  • Molecular dynamics (MD) : AMBER or GROMACS simulate solvation effects on carbamate stability.
  • Docking studies : AutoDock Vina predicts binding affinities with biological targets (e.g., enzymes), guiding functionalization strategies .

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